4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester

Orthogonal protection Chemoselective deprotection Hydrogenolysis

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester (CAS 1256359-24-6), also referred to as Benzyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate, is a Cbz-protected cyclopropyl phenylboronic acid pinacol ester with molecular formula C₂₃H₂₈BNO₄ and molecular weight 393.28 g/mol. This compound belongs to the class of N-protected aminocyclopropyl phenylboronic esters, which are critical intermediates in Suzuki-Miyaura cross-coupling reactions used to construct complex, cyclopropane-containing pharmaceutical and agrochemical scaffolds.

Molecular Formula C23H28BNO4
Molecular Weight 393.29
CAS No. 1256359-24-6
Cat. No. B596512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester
CAS1256359-24-6
Molecular FormulaC23H28BNO4
Molecular Weight393.29
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C23H28BNO4/c1-21(2)22(3,4)29-24(28-21)19-12-10-18(11-13-19)23(14-15-23)25-20(26)27-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3,(H,25,26)
InChIKeyLGSWMPZPBDFVAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester – CAS 1256359-24-6 Procurement-Grade Overview


4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester (CAS 1256359-24-6), also referred to as Benzyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate, is a Cbz-protected cyclopropyl phenylboronic acid pinacol ester with molecular formula C₂₃H₂₈BNO₄ and molecular weight 393.28 g/mol [1]. This compound belongs to the class of N-protected aminocyclopropyl phenylboronic esters, which are critical intermediates in Suzuki-Miyaura cross-coupling reactions used to construct complex, cyclopropane-containing pharmaceutical and agrochemical scaffolds [2]. The pinacol ester moiety provides air- and moisture-stable handling compared to the free boronic acid, while the Cbz (benzyloxycarbonyl) protecting group offers orthogonal deprotection versatility (hydrogenolysis) relative to acid-labile Boc or base-labile Fmoc strategies [2].

Why Unprotected or Differently Protected Cyclopropyl Phenylboronic Esters Cannot Replace 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester


The synthetic utility of a cyclopropyl phenylboronic ester is dictated by its protecting group strategy. Unprotected variants (e.g., 4-(1-aminocyclopropyl)phenylboronic acid pinacol ester, CAS 1218789-38-8) exhibit nucleophilic amine reactivity that can poison palladium catalysts, undergo undesired side reactions, and degrade during storage [1]. The Boc-protected analog (CAS 1313441-88-1) requires acidic deprotection conditions that may be incompatible with acid-sensitive substrates or boronic ester stability [2]. The Cbz group of CAS 1256359-24-6 uniquely enables chemoselective hydrogenolytic deprotection under neutral, mild conditions (H₂, Pd/C), preserving the boronic ester and other sensitive functionalities . Simply substituting one protected variant for another without re-engineering the synthetic route can lead to failed couplings, lower yields, or increased purification burden.

Quantitative Differentiation Evidence for 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester vs. Key Comparators


Orthogonal Deprotection: Cbz Hydrogenolysis vs. Boc Acidolysis for Aminocyclopropyl Boronic Esters

The Cbz group of the target compound is quantitatively cleaved via hydrogenolysis (H₂, 10% Pd/C, MeOH, 25 °C, 2 h), yielding the free amine without boronic ester hydrolysis. In contrast, the Boc analog (CAS 1313441-88-1) requires trifluoroacetic acid (TFA) in dichloromethane, which can cause 10–30% protodeboronation of the pinacol ester under typical deprotection conditions (1:1 TFA/DCM, 25 °C, 1 h). This differential stability is a class-level characteristic documented in general protecting group literature [1].

Orthogonal protection Chemoselective deprotection Hydrogenolysis

Storage Stability: Cbz-Protected vs. Hydrochloride Salt of Aminocyclopropyl Phenylboronic Ester

Vendor technical datasheets specify long-term storage at -20 °C for the Cbz-protected pinacol ester (CAS 1256359-24-6) with a typical shelf-life of 2–3 years without significant degradation . The hydrochloride salt of the free amine (CAS 1256345-72-8) is reported to be hygroscopic and requires storage under inert atmosphere at -20 °C, with recommended use within 12 months . This represents a class-level stability advantage for the Cbz-protected form.

Stability Storage Shelf-life

Reaction Compatibility: Cbz-Protected Boronic Ester in Pd-Catalyzed Suzuki Couplings vs. Unprotected Amine

Unprotected 4-(1-aminocyclopropyl)phenylboronic acid pinacol ester can coordinate to palladium catalysts through the free amine, leading to catalyst sequestration and reduced catalytic turnover. Literature on general aminophenylboronic esters documents that N-protection is essential to maintain coupling efficiencies above 80%; unprotected variants often yield <50% under identical conditions (1 mol% Pd(PPh₃)₄, K₂CO₃, PhMe/H₂O, 80 °C, 12 h) due to catalyst poisoning [1]. The Cbz group in CAS 1256359-24-6 prevents this interaction, enabling textbook Suzuki coupling reactivity.

Suzuki coupling Catalyst compatibility Side reactions

Molecular Weight and Physical Form Suitability for Automated Synthesis Platforms

CAS 1256359-24-6 is supplied as a crystalline solid (molecular weight 393.28 g/mol), which is more amenable to precise automated solid dispensing systems than the hydrochloride salt (MW 259.15 g/mol, often a sticky solid due to hygroscopicity) . Higher molecular weight per functional group reduces relative weighing error; for a 0.1 mmol scale reaction, the target compound requires 39.3 mg vs. 25.9 mg for the hydrochloride salt, a 52% greater mass that diminishes percent error on standard analytical balances (±0.1 mg) from 0.39% to 0.25% [1].

Automated synthesis Weighing accuracy Physical form

Optimal Application Scenarios for Procuring 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester (CAS 1256359-24-6)


Multi-Step Synthesis of Cyclopropane-Containing Drug Candidates Requiring Orthogonal Protection

In synthetic sequences where the final molecule contains both an amine and a boronic acid/ester handle, the Cbz group allows selective deprotection under neutral hydrogenolysis conditions without disturbing the boron functionality. This is critical in the assembly of macrocyclic kinase inhibitors and hepatitis C virus (HCV) NS5B inhibitors where cyclopropane motifs confer conformational constraint and metabolic stability [1]. The Cbz strategy avoids the acid-mediated protodeboronation risk associated with Boc removal, preserving the valuable boron handle for subsequent late-stage functionalization .

High-Throughput Parallel Synthesis and Automated Library Construction

The crystalline, non-hygroscopic nature of the Cbz-protected pinacol ester enables accurate automated solid dispensing into 96-well plates or parallel reactor blocks [1]. In contrast, the hygroscopic hydrochloride salt can absorb moisture during extended open-atmosphere handling, leading to mass inaccuracy and variable stoichiometry across a library . The 52% larger mass per mole relative to the hydrochloride salt also reduces the impact of balance resolution limits on weighing precision, which is crucial for maintaining reproducibility across hundreds of library members.

Large-Scale Procurement for Core Intermediate Stock

When the aminocyclopropyl phenylboronic ester core is a common intermediate across multiple medicinal chemistry projects, procuring the Cbz-protected version offers a 2–3× longer shelf-life (2–3 years at -20 °C) compared to the hydrochloride salt (~12 months) [1]. This extended stability enables bulk purchasing (5–25 g) with multi-year inventory horizons, reducing per-gram cost through economies of scale and minimizing re-procurement overhead. Companies maintaining core building block collections benefit from reduced re-qualification testing frequency associated with new lot procurement.

PROTAC and Bifunctional Degrader Synthesis Requiring Chemoselective Amine Unveiling

In the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, sequential, chemoselective deprotection is paramount. The Cbz group can be removed quantitatively by hydrogenolysis in the presence of a Boc-protected E3 ligase ligand fragment, whereas global acid deprotection would destroy this orthogonality [1]. This enables a convergent assembly strategy where the cyclopropyl phenylboronic ester is first coupled to a target-protein ligand, deprotected, and subsequently conjugated to an E3 ligase recruiter—a workflow that generic substitution with a Boc-protected analog cannot support.

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